molecular formula C7H10N2O2S B097109 4-(Methylamino)Benzenesulfonamide CAS No. 16891-79-5

4-(Methylamino)Benzenesulfonamide

Cat. No. B097109
CAS RN: 16891-79-5
M. Wt: 186.23 g/mol
InChI Key: FJVAYUUWTJKKNC-UHFFFAOYSA-N
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Description

4-(Methylamino)Benzenesulfonamide is a chemical compound that serves as a core structure for various derivatives with potential biological activities. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring which is further substituted with a methylamino group. This structure is a key moiety in many pharmaceuticals and is often modified to enhance biological activity or to create new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives of 4-(Methylamino)Benzenesulfonamide involves various chemical reactions starting from substituted benzaldehydes or other aromatic compounds. For instance, a series of new benzenesulfonamide derivatives were synthesized starting from substituted benzylidene-dihydro-indenones and 4-hydrazinobenzenesulfonamide, leading to compounds with potential as carbonic anhydrase inhibitors and cytotoxic agents . Another study reported the synthesis of a Schiff base compound by reacting a naphthalene derivative with 4-methyl-benzenesulfonamide, showcasing the versatility of the core structure in creating diverse molecules .

Molecular Structure Analysis

The molecular structure of 4-(Methylamino)Benzenesulfonamide derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a sulfonamide compound was determined using X-ray single crystal techniques, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Similarly, the molecular geometry and vibrational frequencies of another Schiff base derivative were calculated using density functional theory (DFT), which showed good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of 4-(Methylamino)Benzenesulfonamide derivatives is influenced by the presence of the sulfonamide group and the substituents on the benzene ring. These compounds can participate in various chemical reactions, including the formation of Schiff bases, as seen in the synthesis of a compound with a naphthalene moiety . Additionally, the introduction of sterically hindered groups can lead to the formation of isomeric forms with different reactivities, as demonstrated by the synthesis of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Methylamino)Benzenesulfonamide derivatives are closely related to their molecular structure. Theoretical and experimental investigations have provided insights into their spectroscopic properties, molecular electrostatic potential, and non-linear optical properties . For instance, the dipole moments and HOMO-LUMO energy gaps of these compounds can be computed using quantum chemical methods, which are important for understanding their electronic properties and potential applications in materials science .

Scientific Research Applications

1. Anticancer and Antimicrobial Agents

  • Application Summary : 4-(Methylamino)Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative . They were then evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
  • Results : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

2. Kinase Inhibitors

  • Application Summary : Benzenesulfonamide analogs, including 4-(Methylamino)Benzenesulfonamide, have been identified as kinase inhibitors with promising anticancer properties . They have been investigated for their inhibitory activities in TrkA overexpressing cells, U87 and MEF cells .
  • Methods of Application : Four known and two novel benzenesulfonamide derivatives were synthesized and their inhibitory activities were investigated . The cytotoxic effect of benzenesulfonamide derivatives and cisplatin was determined using trypan blue exclusion assays .
  • Results : Two compounds showed acceptable binding energies with the active sites for human nerve growth factor receptor, TrkA .

3. Inhibitors of Human Carbonic Anhydrases

  • Application Summary : 4-Amino-substituted Benzenesulfonamides, including 4-(Methylamino)Benzenesulfonamide, have been studied as inhibitors of human carbonic anhydrases .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition

  • Application Summary : New aryl thiazolone–benzenesulfonamides, including 4-(Methylamino)Benzenesulfonamide, have been synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .
  • Results : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

5. Triazole-Benzenesulfonamide Hybrids

  • Application Summary : Triazole-benzenesulfonamide hybrids, including 4-(Methylamino)Benzenesulfonamide, have been synthesized and evaluated for various biological activities such as CA inhibitors, anti-cancer, anti-microbial, anti-trypanosomal, anti-malarial, anti-inflammatory agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

6. Targeting Multidrug-Resistant Mycobacterium abscessus Complex

  • Application Summary : Novel benzenesulfonamide-bearing functionalized imidazole derivatives, including 4-(Methylamino)Benzenesulfonamide, have been synthesized as novel candidates targeting multidrug-resistant Mycobacterium abscessus complex .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition

  • Application Summary : New aryl thiazolone–benzenesulfonamides, including 4-(Methylamino)Benzenesulfonamide, have been synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
  • Methods of Application : The compounds were synthesized via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .
  • Results : Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

5. Triazole-Benzenesulfonamide Hybrids

  • Application Summary : Triazole-benzenesulfonamide hybrids, including 4-(Methylamino)Benzenesulfonamide, have been synthesized and evaluated for various biological activities such as CA inhibitors, anti-cancer, anti-microbial, anti-trypanosomal, anti-malarial, anti-inflammatory agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

6. Targeting Multidrug-Resistant Mycobacterium abscessus Complex

  • Application Summary : Novel benzenesulfonamide-bearing functionalized imidazole derivatives, including 4-(Methylamino)Benzenesulfonamide, have been synthesized as novel candidates targeting multidrug-resistant Mycobacterium abscessus complex .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for benzenesulfonamide, a related compound, indicates that it is harmful if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Research on benzenesulfonamide derivatives, including 4-(Methylamino)Benzenesulfonamide, is ongoing. These compounds have shown potential in the development of new anticancer agents, particularly through the inhibition of carbonic anhydrase IX . Further studies are needed to fully understand the potential applications of these compounds in medicine and other fields.

properties

IUPAC Name

4-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVAYUUWTJKKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562172
Record name 4-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)Benzenesulfonamide

CAS RN

16891-79-5
Record name 4-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Oinuma, T Takamura, T Hasegawa… - Journal of medicinal …, 1991 - ACS Publications
A novel series of 4-[JV-methyl-iV-[(E)-3-[4-(methylsulfonyl) phenyl]-2-propenoyl] amino] benzenesulfonamides has been prepared and evaluated as membrane-bound phospholipase …
Number of citations: 33 pubs.acs.org
AG Uslu, TG Maz, A Nocentini, E Banoglu… - Bioorganic …, 2020 - Elsevier
We describe the synthesis of a series of 2-arylbenzimidazole derivatives bearing sulfonamide functionality (4a–d, 7a–c and 10) as well as hydroxamic acid (15a–b), carboxylic acid (16a…
Number of citations: 13 www.sciencedirect.com
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
A series of cardiac troponin I-interacting kinase (TNNI3K) inhibitors arising from 3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide (1) is disclosed along with fundamental …
Number of citations: 42 pubs.acs.org
BG Lawhorn, J Philp, AP Graves, DA Holt… - Journal of Medicinal …, 2016 - ACS Publications
Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure has produced a series of substituted N-methyl-3-(pyrimidin-4-ylamino)…
Number of citations: 23 pubs.acs.org
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
M González, PJ Alcolea, R Álvarez, M Medarde… - International Journal for …, 2021 - Elsevier
New drugs against visceral leishmaniasis with mechanisms of action differing from existing treatments and with adequate cost, stability, and properties are urgently needed. No …
Number of citations: 4 www.sciencedirect.com
J Prakash - 2012 - search.proquest.com
Oxidative inactivation of proteins (carbonic anhydrase-I, trypsin, chymotrypsin and 20S proteasome) by non-heme iron complexes, and glutathionylation of non-heme cobalt complexes …
Number of citations: 2 search.proquest.com
R Mamidala, P Biswal, MS Subramani… - The Journal of …, 2019 - ACS Publications
Methylation of amines and ketones with palladacycle precatalyst has been performed using methanol as an environmentally benign reagent. Various ketones and amines undergo …
Number of citations: 48 pubs.acs.org

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